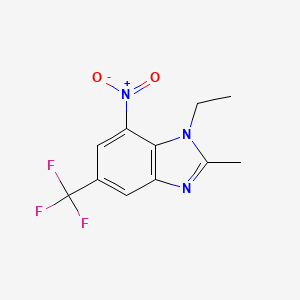
3-((1-Oxo-1,2-dihydroisoquinolin-3-yl)amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-Oxo-1,2-dihydroisoquinolin-3-yl)amino)benzoic acid is a compound that belongs to the class of isoquinolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an isoquinolinone moiety linked to a benzoic acid group through an amino linkage, which contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-Oxo-1,2-dihydroisoquinolin-3-yl)amino)benzoic acid typically involves the reaction of 2-(cyanomethyl)benzoic acid with amines. The reaction is carried out in high-boiling solvents such as 1,2-dichlorobenzene or a mixture of DMF and 1,2-dichlorobenzene. The reaction conditions include heating the mixture for several hours to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions: 3-((1-Oxo-1,2-dihydroisoquinolin-3-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
3-((1-Oxo-1,2-dihydroisoquinolin-3-yl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its potential therapeutic properties, it is studied for its use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial applications
作用機序
The mechanism of action of 3-((1-Oxo-1,2-dihydroisoquinolin-3-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
類似化合物との比較
3-(Hetarylamino)-isoquinolin-1(2H)-ones: These compounds have similar structures but different substituents on the isoquinoline ring.
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These derivatives share the isoquinolinone core but differ in the substituents attached to the core structure.
Uniqueness: 3-((1-Oxo-1,2-dihydroisoquinolin-3-yl)amino)benzoic acid is unique due to its specific amino linkage between the isoquinolinone and benzoic acid moieties. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound in various scientific research applications.
特性
分子式 |
C16H12N2O3 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC名 |
3-[(1-oxo-2H-isoquinolin-3-yl)amino]benzoic acid |
InChI |
InChI=1S/C16H12N2O3/c19-15-13-7-2-1-4-10(13)9-14(18-15)17-12-6-3-5-11(8-12)16(20)21/h1-9H,(H,20,21)(H2,17,18,19) |
InChIキー |
OYZKLRATOFJTQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)NC3=CC=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1(3H)-one)](/img/structure/B14006348.png)
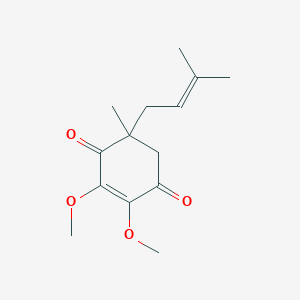
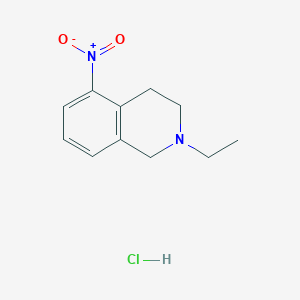
![N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea](/img/structure/B14006364.png)
![3-iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B14006368.png)
![Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate](/img/structure/B14006376.png)
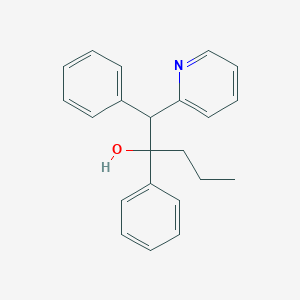
![N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline](/img/structure/B14006387.png)
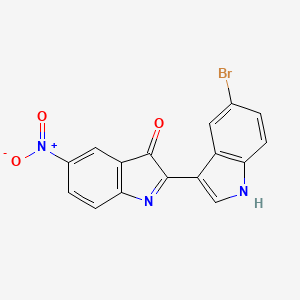
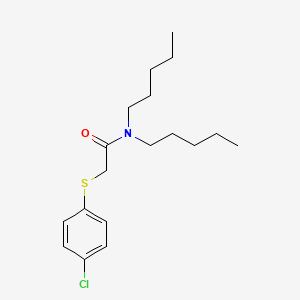
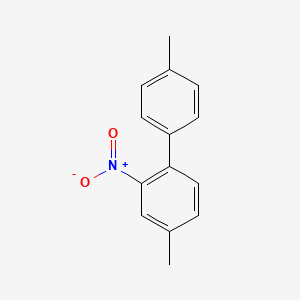
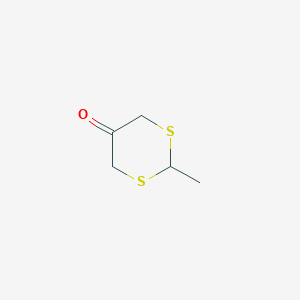
![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)
